molecular formula C10H19N3O2 B14388769 2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol CAS No. 89951-90-6

2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol

Cat. No.: B14388769
CAS No.: 89951-90-6
M. Wt: 213.28 g/mol
InChI Key: WCUYZEHCTFGQBO-UHFFFAOYSA-N
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Description

2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol is a chemical compound with a unique structure that includes an azido group, a methyl group, and a diol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azido-4-methylcyclohexyl)propane-1,2-diol is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in fields such as bioconjugation and materials science .

Properties

CAS No.

89951-90-6

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

2-(3-azido-4-methylcyclohexyl)propane-1,2-diol

InChI

InChI=1S/C10H19N3O2/c1-7-3-4-8(10(2,15)6-14)5-9(7)12-13-11/h7-9,14-15H,3-6H2,1-2H3

InChI Key

WCUYZEHCTFGQBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1N=[N+]=[N-])C(C)(CO)O

Origin of Product

United States

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